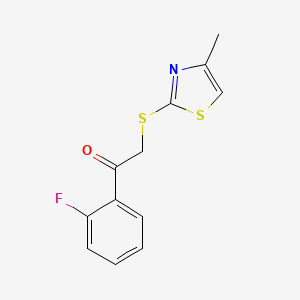![molecular formula C19H18BrFO3 B14903386 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene moiety fused with a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the naphthalene core, followed by the introduction of the benzyloxy, bromo, and fluoro substituents. The final step involves the formation of the spiro dioxolane ring.
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Substituents: The benzyloxy group can be introduced via a Williamson ether synthesis, while the bromo and fluoro substituents can be added through halogenation reactions.
Formation of the Spiro Dioxolane Ring: This step typically involves the reaction of the naphthalene derivative with a diol in the presence of an acid catalyst to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The bromo and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while substitution of the bromo group with an amine can yield an amino derivative.
科学研究应用
6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: The compound can be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways .
相似化合物的比较
Similar Compounds
- 6-(Benzyloxy)-7-chloro-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
- 6-(Benzyloxy)-7-bromo-8-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
Uniqueness
The uniqueness of 6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane] lies in its specific combination of substituents and spiro structure, which can impart distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer unique reactivity and interactions compared to its analogs .
属性
分子式 |
C19H18BrFO3 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC 名称 |
6'-bromo-5'-fluoro-7'-phenylmethoxyspiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C19H18BrFO3/c20-17-16(22-12-13-4-2-1-3-5-13)10-14-6-7-19(23-8-9-24-19)11-15(14)18(17)21/h1-5,10H,6-9,11-12H2 |
InChI 键 |
YVJDQFYWGGLRDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3=C(C(=C(C=C31)OCC4=CC=CC=C4)Br)F)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


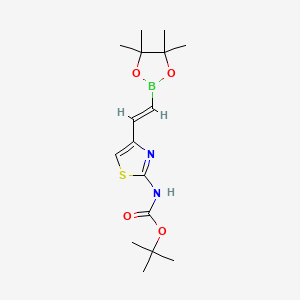
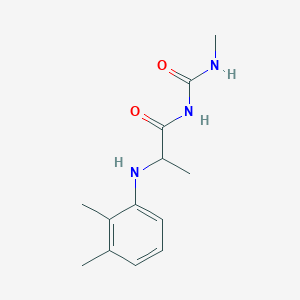
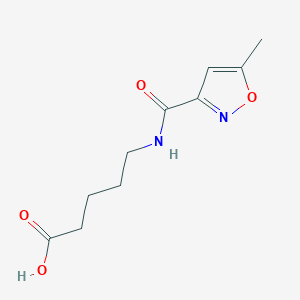
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
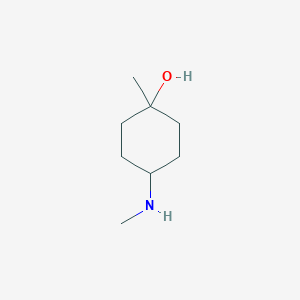
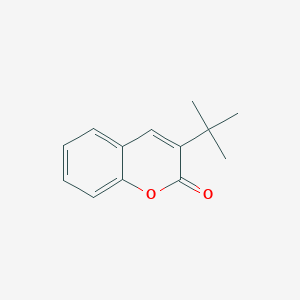

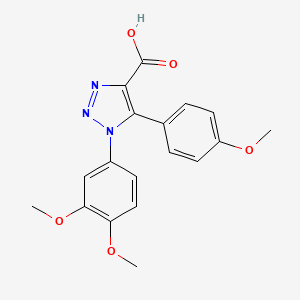
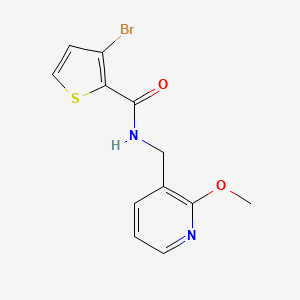
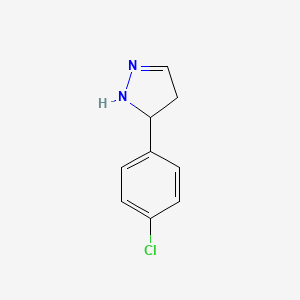
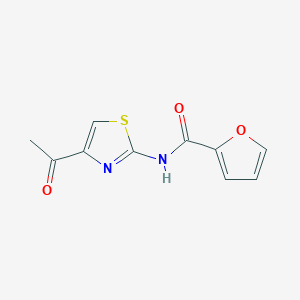
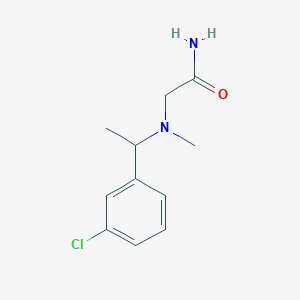
![(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14903378.png)
